REACTION_CXSMILES
|
CN(C)[N:3]=[CH:4][C:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=1.Cl[C:13](=[CH2:16])[C:14]#[N:15].C(N(CC)CC)C>O1CCOCC1>[C:14]([C:13]1[N:3]=[CH:4][C:5]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:16]=1)#[N:15]
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Name
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cyclohex-1-ene-carboxaldehyde-N,N-dimethylhydrazone
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Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
CN(N=CC1=CCCCC1)C
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated by evaporation
|
Type
|
EXTRACTION
|
Details
|
extracted three times with chloroform
|
Type
|
CUSTOM
|
Details
|
The combined extracts are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1N=CC=2CCCCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |